molecular formula C19H18FN3O3 B277384 N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277384
M. Wt: 355.4 g/mol
InChI Key: YARADPKSECNZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting certain enzymes or receptors involved in the disease process.
Biochemical and physiological effects:
Studies have shown that N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its high potency and selectivity. It can be used at lower concentrations compared to other compounds, reducing the risk of toxicity. However, one limitation is the lack of long-term safety data, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. Some of these include:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Evaluation of its safety and efficacy in clinical trials for the treatment of various diseases.
4. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a promising compound with potential therapeutic applications in various fields of medicine. Its high potency and selectivity make it a valuable tool in scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with butylamine to yield the final compound.

Scientific Research Applications

N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C19H18FN3O3/c1-25-16-10-8-13(9-11-16)19-22-18(26-23-19)7-3-6-17(24)21-15-5-2-4-14(20)12-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24)

InChI Key

YARADPKSECNZEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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